Boc-Orn(2-Cl-Z)-OH

Solid-phase peptide synthesis Boc chemistry Protecting group stability

Boc-Orn(2-Cl-Z)-OH (Nα-tert-butyloxycarbonyl-Nδ-2-chlorobenzyloxycarbonyl-L-ornithine) is a doubly protected L-ornithine derivative used as a key building block in solid-phase peptide synthesis (SPPS) under the Boc/Bzl strategy. The α-amino group is masked by the acid-labile Boc group, while the δ-amino side-chain bears the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to the repetitive trifluoroacetic acid (TFA) treatments used for iterative Boc removal but cleavable by hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis.

Molecular Formula C18H25ClN2O6
Molecular Weight 522,96 g/mole
CAS No. 118554-00-0
Cat. No. B557403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Orn(2-Cl-Z)-OH
CAS118554-00-0
SynonymsBoc-Orn(2-Cl-Z)-OH; 118554-00-0; ST51036373; Nalpha-Boc-Ndelta-(2-chloro-Z)-L-ornithine; AC1OJJ2A; C18H25ClN2O6; 15537_ALDRICH; 15537_FLUKA; MolPort-003-926-841; ZINC4521273; CB-353; FC1233; MFCD00076972; AKOS015924219; AKOS016003084; AJ-51391; AK-81139; KB-92555; N|A-Boc-N|A-(2-chloro-Z)-L-ornithine; FT-0642900; ST24030212; N(alpha)-boc-N(delta)-(2-chloro-Z)-L-ornithine; (2S)-2-[(tert-butoxy)carbonylamino]-5-{[(2-chlorophenyl)methoxy]carbonylamino}pentanoicacid; (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid
Molecular FormulaC18H25ClN2O6
Molecular Weight522,96 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
InChIInChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
InChIKeyQOWSQCSRXFQXKJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Orn(2-Cl-Z)-OH (CAS 118554-00-0): A Dual-Protected Ornithine Building Block for Boc-SPPS Procurement


Boc-Orn(2-Cl-Z)-OH (Nα-tert-butyloxycarbonyl-Nδ-2-chlorobenzyloxycarbonyl-L-ornithine) is a doubly protected L-ornithine derivative used as a key building block in solid-phase peptide synthesis (SPPS) under the Boc/Bzl strategy. The α-amino group is masked by the acid-labile Boc group, while the δ-amino side-chain bears the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to the repetitive trifluoroacetic acid (TFA) treatments used for iterative Boc removal but cleavable by hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis [1]. This orthogonal protection architecture enables selective, sequential deprotection and is the foundational rationale for its procurement over single-protection-group or non-orthogonal ornithine derivatives .

Why Boc-Orn(Z)-OH or Fmoc-Orn(2-Cl-Z)-OH Cannot Replace Boc-Orn(2-Cl-Z)-OH in Boc-SPPS Workflows


The procurement choice among ornithine derivatives is not interchangeable because side-chain protecting group stability under the synthetic regime dictates peptide purity and yield. Boc-Orn(Z)-OH, bearing an unsubstituted benzyloxycarbonyl (Z) side-chain group, undergoes approximately 60-fold faster acidolytic cleavage during the repetitive TFA deprotection cycles inherent to Boc-SPPS, leading to substantial Nε-branching and deletion sequences [1]. Conversely, Fmoc-Orn(2-Cl-Z)-OH is incompatible with Boc-chemistry protocols because the Fmoc group is base-labile rather than acid-labile, making it suitable only for Fmoc/tBu SPPS [2]. Boc-Orn(2-Cl-Z)-OH uniquely combines acid-stable side-chain protection with acid-labile α-amine protection, matching the orthogonal requirements of the Boc/Bzl strategy.

Boc-Orn(2-Cl-Z)-OH: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Side-Chain Acid Stability: 2-Cl-Z vs. Z – ≥60-Fold Greater Resistance to TFA-Mediated Premature Deprotection

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group in Boc-Orn(2-Cl-Z)-OH is at least 60-fold more stable toward acidolytic cleavage than the unsubstituted benzyloxycarbonyl (Z) group present in Boc-Orn(Z)-OH under standard Boc-SPPS deprotection conditions (50% TFA/CH₂Cl₂) [1]. In a model solid-phase synthesis of decalysylvaline, the 2-Cl-Z-protected lysine analog produced <0.2 mol% branched peptides, whereas the Z-protected analog generated substantial Nε-branching side-products [1]. Although the original study was conducted on lysine, the protecting group chemistry at the ω-amino position is identical for ornithine, and the stability ranking is directly transferable [2].

Solid-phase peptide synthesis Boc chemistry Protecting group stability

Orthogonal Deprotection Architecture: Boc/2-Cl-Z vs. Bis-Boc – Enabling Selective Side-Chain Functionalization

Boc-Orn(2-Cl-Z)-OH features an acid-labile Boc group (α-amine) and an acid-stable but hydrogenolytically cleavable 2-Cl-Z group (δ-amine), providing full orthogonality . In contrast, Boc-Orn(Boc)-OH (CAS 57133-29-6) carries two acid-labile Boc groups that are cleaved simultaneously under TFA treatment, offering no selectivity between α- and δ-amino positions . This lack of orthogonality in Boc-Orn(Boc)-OH precludes selective on-resin δ-amine modification (e.g., cyclization, branching, or conjugation) without resorting to additional protecting group manipulation steps.

Orthogonal protection Selective deprotection Branched peptide synthesis

Physical Form and Handling: Higher Crystallinity and Melting Point vs. Boc-Orn(Z)-OH

Boc-Orn(2-Cl-Z)-OH exhibits a melting point range of 114–118°C, approximately 20°C higher than the 94–95°C observed for Boc-Orn(Z)-OH . The elevated melting point, attributable to the electron-withdrawing 2-chloro substituent enhancing crystal lattice energy, correlates with non-hygroscopic, free-flowing powder characteristics that improve weighing accuracy and storage stability under ambient laboratory conditions .

Solid-state properties Melting point Weighing accuracy

Commercial Purity Specification: ≥99% (HPLC) Enabling Direct Use in cGMP Peptide Manufacturing

Boc-Orn(2-Cl-Z)-OH is commercially available at ≥99% purity by HPLC from multiple qualified vendors, with the highest specification reaching ≥99% (HPLC) accompanied by full certificates of analysis including enantiomeric purity verification . While Boc-Orn(Z)-OH is also available at ≥99% (HPLC) from certain suppliers, it lacks the side-chain acid stability that makes high initial purity meaningful over the course of Boc-SPPS . Importantly, the 2-Cl-Z derivative is supplied with documented enantiomeric purity (specific rotation [α]²⁰/D −2.8 ± 0.5°, c = 1% in AcOH) and ≤0.5% enantiomer specification by several manufacturers, ensuring chiral integrity for therapeutic peptide synthesis .

Purity specification HPLC assay cGMP peptide production

Ornithine vs. Lysine Side-Chain Length: δ-Amine Spacing Confers Distinct Peptide Geometry and Biological Activity Profiles

Ornithine (Orn) contains a δ-amino group with a three-methylene spacer from the α-carbon, whereas lysine (Lys) features an ε-amino group with a four-methylene spacer. This one-methylene difference alters the pKa of the side-chain amine (Orn δ-NH₂ ≈ 10.8; Lys ε-NH₂ ≈ 10.5 in model compounds) and modifies the spatial presentation of cationic charge in folded or membrane-bound peptides [1]. In designed antimicrobial peptides, ornithine-scaffolded branched peptides exhibit distinct antimicrobial potency and salt-sensitivity profiles compared to lysine-scaffolded analogs, demonstrating that the side-chain length is not a trivial substitution [2]. Boc-Orn(2-Cl-Z)-OH is the protected precursor that directly enables incorporation of this specific Orn geometry into synthetic peptides.

Ornithine scaffold Antimicrobial peptides Peptide geometry

Boc-Orn(2-Cl-Z)-OH: Evidence-Backed Application Scenarios for Procurement Planning


Boc-SPPS of Peptide Therapeutics Requiring High-Fidelity Ornithine Incorporation with Minimal Side-Chain Loss

In the GMP manufacture of peptide active pharmaceutical ingredients (APIs) longer than 15 residues using Boc-SPPS, the peptide chain undergoes 15–50+ cycles of TFA-mediated Boc deprotection. The ≥60-fold acid stability advantage of the 2-Cl-Z group over unsubstituted Z ensures that cumulative δ-amine deprotection remains below detectable limits throughout the synthesis, preventing the formation of branched or truncated impurities that would otherwise require costly preparative HPLC removal [1]. This scenario is directly supported by the Erickson & Merrifield solid-phase data showing <0.2 mol% branched peptide with 2-Cl-Z protection [1].

Synthesis of Side-Chain-Modified Ornithine-Containing Peptides via On-Resin Orthogonal Deprotection

For research programs requiring selective δ-amine functionalization while the peptide remains on solid support (e.g., lactam cyclization between Orn and Asp/Glu side chains, fluorophore conjugation, or introduction of lipid anchors), Boc-Orn(2-Cl-Z)-OH is uniquely suited because the 2-Cl-Z group remains intact through all TFA cycles and can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) or during final HF cleavage without affecting the peptide-resin bond [1]. This orthogonal deprotection capability is not available with Boc-Orn(Boc)-OH (both groups acid-labile) or Boc-Orn(Z)-OH (Z group partially labile to TFA) .

Structure-Activity Relationship Studies of Antimicrobial and Membrane-Active Peptides Using Ornithine Scanning

When conducting systematic Orn→Lys or Lys→Orn substitution scans to probe the effect of cationic charge spacing on antimicrobial potency and mammalian cell selectivity, Boc-Orn(2-Cl-Z)-OH provides the exact ornithine building block with the required 2-Cl-Z side-chain protection compatible with Boc-SPPS [1]. The one-methylene difference between Orn and Lys produces measurable shifts in antimicrobial activity and salt sensitivity that cannot be replicated by lysine derivatives, making this compound indispensable for structure-activity relationship (SAR) campaigns .

Production of Ornithine-Containing Peptide Standards for Analytical Method Development

In analytical chemistry settings where ornithine-containing peptides serve as reference standards for HPLC method validation or mass spectrometry calibration, the ≥99% (HPLC) purity specification and documented enantiomeric purity of Boc-Orn(2-Cl-Z)-OH from qualified vendors [1] directly supports the generation of highly characterized peptide standards. The consistent quality minimizes batch-to-batch variability in retention time and ionization response, which is critical for validated analytical methods used in QC release testing of peptide therapeutics [1].

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